molecular formula C16H14N2OS B2809693 4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine CAS No. 21344-98-9

4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No. B2809693
CAS RN: 21344-98-9
M. Wt: 282.36
InChI Key: AKKBBBALMHJWAE-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-methoxyphenol . 4-Methoxyphenol is an organic compound with the formula CH3OC6H4OH. It is a phenol with a methoxy group in the para position .


Synthesis Analysis

While specific synthesis methods for “4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine” are not available, related compounds such as 4-methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction .


Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The molecular structure of 4-methoxyphenol, a related compound, is CH3OC6H4OH .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, etc. For instance, 4-methoxyphenol has a molecular weight of 124.139 g·mol−1, a density of 1.55 g/cm3, a melting point of 52.5 °C (126.5 °F), and a boiling point of 243 °C (469 °F) .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, the U.S. National Institute for Occupational Safety and Health (NIOSH) has set a recommended exposure limit (REL) of 5 mg/m3 over an 8-hour workday for 4-methoxyphenol .

Future Directions

The future directions of a compound’s research depend on its potential applications. For instance, secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, and form the constituents of many pharmaceuticals such as antidepressants .

properties

IUPAC Name

4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-19-14-9-7-12(8-10-14)15-11-20-16(18-15)17-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKBBBALMHJWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

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